molecular formula C21H32N2O2 B5373881 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine

1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine

Cat. No. B5373881
M. Wt: 344.5 g/mol
InChI Key: OQRFRCZEJGCHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine, also known as IPP, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a piperidine derivative that has been shown to exhibit strong binding affinity for the μ-opioid receptor, which is involved in pain perception and addiction.

Mechanism of Action

The mechanism of action of 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine involves its strong binding affinity for the μ-opioid receptor, which is involved in pain perception and addiction. This compound acts as a partial agonist at the μ-opioid receptor, producing analgesic effects without causing respiratory depression or tolerance. This compound also acts as an antagonist at the κ-opioid receptor, which is involved in stress and anxiety, suggesting that it may have anxiolytic effects as well.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of pain. This compound has also been shown to attenuate the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction. This compound has been shown to have a favorable safety profile, with no evidence of respiratory depression or tolerance in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine in lab experiments include its potent analgesic effects, favorable safety profile, and potential therapeutic applications in pain management and addiction treatment. The limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for research on 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine. One direction is to investigate the potential anxiolytic effects of this compound, due to its antagonism at the κ-opioid receptor. Another direction is to explore the potential therapeutic applications of this compound in the treatment of other types of pain, such as neuropathic pain. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine involves the reaction of 5-isopropyl-2-methoxybenzyl chloride with piperidine in the presence of a base, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

1-(5-isopropyl-2-methoxybenzyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to exhibit potent analgesic effects in animal models of pain, without causing respiratory depression or tolerance. This compound has also been shown to attenuate the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.

properties

IUPAC Name

[1-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-16(2)18-6-7-20(25-3)19(14-18)15-22-12-8-17(9-13-22)21(24)23-10-4-5-11-23/h6-7,14,16-17H,4-5,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFRCZEJGCHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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